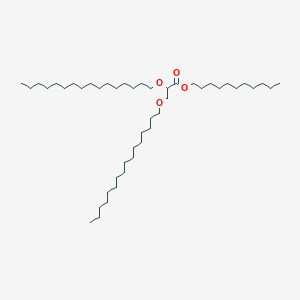

Undecyl 2,3-bis(hexadecyloxy)propanoate

Description

Undecyl 2,3-bis(hexadecyloxy)propanoate is a synthetic lipid-like compound characterized by a central propanoate backbone substituted with two hexadecyloxy (C₁₆) chains at the 2- and 3-positions and an undecyl (C₁₁) ester group at the terminal carboxylic acid. Its molecular formula is C₅₇H₁₁₂O₅, with a calculated exact molecular weight of 806.81 g/mol and a high hydrophobicity (XlogP = 24.2) . The compound’s structural features—long alkyl chains and ester linkages—impart exceptional lipid solubility, making it relevant for applications in surfactant design, lipid-based drug delivery systems, and biomembrane studies. Its stereochemistry includes one uncertain stereocenter, as noted in computational analyses .

Properties

CAS No. |

64713-36-6 |

|---|---|

Molecular Formula |

C46H92O4 |

Molecular Weight |

709.2 g/mol |

IUPAC Name |

undecyl 2,3-dihexadecoxypropanoate |

InChI |

InChI=1S/C46H92O4/c1-4-7-10-13-16-19-21-23-25-27-30-32-35-38-41-48-44-45(46(47)50-43-40-37-34-29-18-15-12-9-6-3)49-42-39-36-33-31-28-26-24-22-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |

InChI Key |

VXDREMDEGOFVHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of undecyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Undecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.

Oxidation: The alkyl chains can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Undecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.

Oxidation: Carboxylic acids or ketones.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Undecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of undecyl 2,3-bis(hexadecyloxy)propanoate is primarily related to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of hydrophobic molecules.

Comparison with Similar Compounds

Key Observations :

- Chain Length vs. Hydrophobicity: Longer ester chains (e.g., octadecyl vs. Shorter chains (C₈–C₁₀) reduce hydrophobicity slightly .

Stability and Reactivity

- Hydrolytic Stability: The ester linkage in propanoate derivatives is more hydrolytically stable than the sulfonate or iodide groups in structurally related compounds (e.g., compound 24–25 in ), which undergo rapid substitution reactions.

- Thermal Stability : High molecular symmetry and long alkyl chains contribute to thermal stability (>200°C), comparable to octadecyl and decyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.